molecular formula C14H12N2O7S B2897371 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid CAS No. 519152-08-0

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid

Cat. No.: B2897371
CAS No.: 519152-08-0
M. Wt: 352.32
InChI Key: YSLCCHPORMJMFG-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H12N2O7S It is known for its unique structure, which includes a benzoic acid moiety linked to a sulfamoyl group and a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-methoxy-5-nitroaniline with benzenesulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Reduction: 4-[(2-Amino-5-methoxyphenyl)sulfamoyl]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-Methoxy-5-nitroaniline and benzenesulfonic acid.

Scientific Research Applications

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The nitro and sulfonamide groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methoxyphenyl)sulfamoyl]benzoic acid
  • 4-[(2-Nitrophenyl)sulfamoyl]benzoic acid
  • 4-[(2-Methoxy-5-chlorophenyl)sulfamoyl]benzoic acid

Uniqueness

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O7S/c1-23-13-7-4-10(16(19)20)8-12(13)15-24(21,22)11-5-2-9(3-6-11)14(17)18/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLCCHPORMJMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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